![molecular formula C14H17F3 B14228800 [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene CAS No. 821799-68-2](/img/structure/B14228800.png)
[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene: is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalyst: Lewis acids such as aluminum chloride (AlCl₃)
Solvent: Non-polar solvents like dichloromethane or toluene
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium
Reduction: LiAlH₄ in anhydrous ether
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Biology:
Drug Development: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Medicine:
Diagnostic Agents: Explored for use in imaging techniques due to its fluorine content, which is beneficial in positron emission tomography (PET) scans.
Industry:
Chemical Manufacturing: Utilized as an intermediate in the synthesis of various specialty chemicals.
Wirkmechanismus
The mechanism of action of [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]toluene
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]xylene
Uniqueness:
- Structural Features: The presence of both a trifluoromethyl group and a benzene ring makes this compound unique compared to its analogs.
- Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which can alter the compound’s behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
821799-68-2 |
|---|---|
Molekularformel |
C14H17F3 |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
[4,4-dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene |
InChI |
InChI=1S/C14H17F3/c1-5-13(12(2,3)4,14(15,16)17)11-9-7-6-8-10-11/h5-10H,1H2,2-4H3 |
InChI-Schlüssel |
BTZWOUZRVGHTRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C=C)(C1=CC=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


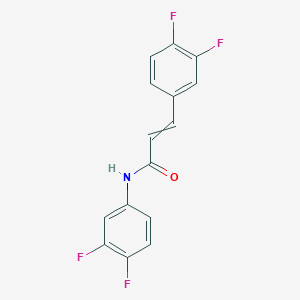
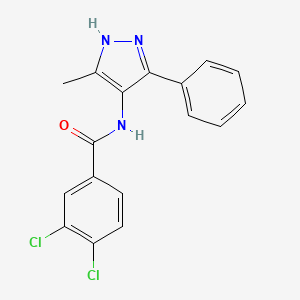

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
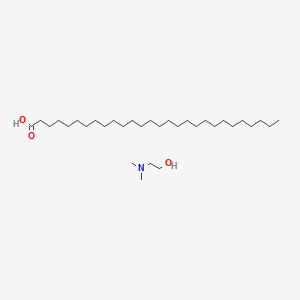

![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
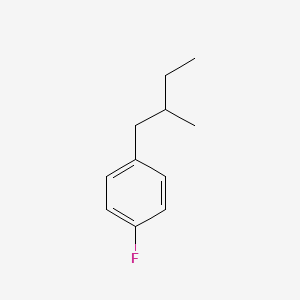
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
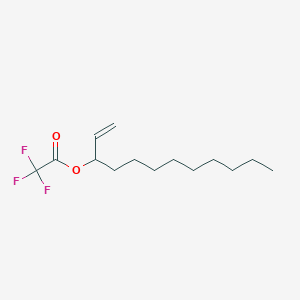
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
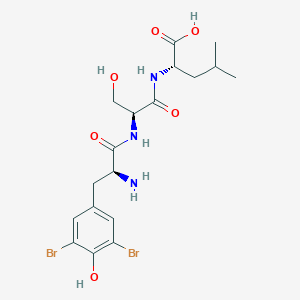
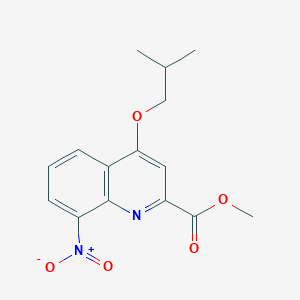
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
